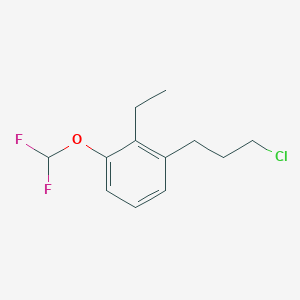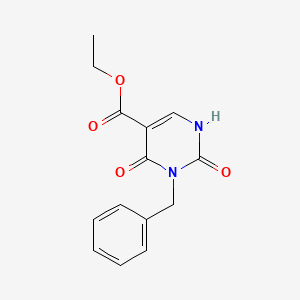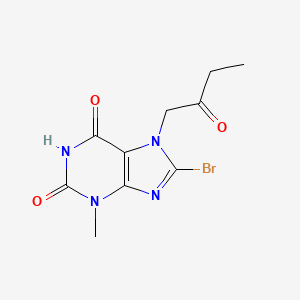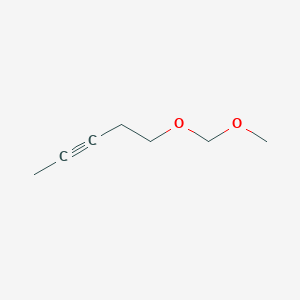
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a difluoromethoxybenzene derivative with a chloropropyl reagent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce aldehydes or acids.
科学的研究の応用
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-3-methoxy-2-ethylbenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-ethylbenzene: Contains a trifluoromethoxy group, which can alter its reactivity and properties.
Uniqueness
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects compared to similar compounds
特性
分子式 |
C12H15ClF2O |
|---|---|
分子量 |
248.69 g/mol |
IUPAC名 |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C12H15ClF2O/c1-2-10-9(6-4-8-13)5-3-7-11(10)16-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |
InChIキー |
RLQAOZMTNNODEX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1OC(F)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14066005.png)



![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)






